4-Bromo-2-iodothiazole

Palladium Catalysis Cross-Coupling Oxidative Addition

4-Bromo-2-iodothiazole (CAS 108306-56-5) is a 1,3-thiazole heterocycle orthogonally substituted with bromine at the C4 position and iodine at the C2 position. With a molecular formula of C₃HBrINS and a molecular weight of 289.92 g/mol, this crystalline solid (melting point 80–82 °C) serves as a versatile building block in organic synthesis.

Molecular Formula C3HBrINS
Molecular Weight 289.92 g/mol
CAS No. 108306-56-5
Cat. No. B3211074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodothiazole
CAS108306-56-5
Molecular FormulaC3HBrINS
Molecular Weight289.92 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)I)Br
InChIInChI=1S/C3HBrINS/c4-2-1-7-3(5)6-2/h1H
InChIKeyWQMDQASLYMLPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-iodothiazole (CAS 108306-56-5): A Strategic Dihalogenated Thiazole Building Block for Sequential Cross-Coupling


4-Bromo-2-iodothiazole (CAS 108306-56-5) is a 1,3-thiazole heterocycle orthogonally substituted with bromine at the C4 position and iodine at the C2 position . With a molecular formula of C₃HBrINS and a molecular weight of 289.92 g/mol, this crystalline solid (melting point 80–82 °C) serves as a versatile building block in organic synthesis . Its value proposition for scientific procurement rests not on the thiazole core itself, but on the differential reactivity of its two halogen substituents, enabling programmed, sequential functionalization that is unattainable with simpler dihalogenated thiazole analogs [1].

Why 2,4-Dibromothiazole Cannot Replicate 4-Bromo-2-iodothiazole's Performance in Sequential Arylation


Procurement decisions for dihalothiazole building blocks are frequently based on cost-per-gram comparisons that overlook the profound synthetic efficiency gains offered by mixed halogen systems. Unlike 2,4-dibromothiazole, where both C–Br bonds possess similar reactivity toward oxidative addition, the C–I bond in 4-bromo-2-iodothiazole is intrinsically far more reactive. This inherent reactivity gap is the fundamental basis for achieving true chemoselective, sequential cross-coupling: the iodine at C2 can be selectively displaced in a first coupling event (e.g., Suzuki-Miyaura) while leaving the C4 bromine completely intact for a subsequent orthogonal functionalization [1][2]. Attempting the same with a symmetric 2,4-dibromothiazole invariably leads to statistical mixtures, poor regiocontrol, and burdensome purification, directly impacting project timelines and cost-efficiency [1].

Quantitative Differentiation Evidence for 4-Bromo-2-iodothiazole Against Comparator Dihalothiazoles


Intrinsic C–I vs. C–Br Oxidative Addition Reactivity Advantage

The fundamental differentiation of 4-bromo-2-iodothiazole is the vastly superior reactivity of the C2–I bond over the C4–Br bond toward Pd(0) oxidative addition, the rate-determining step in cross-coupling. The established relative reactivity scale for aryl halides is Ar–I >> Ar–Br >> Ar–Cl. This intrinsic difference, a class-level inference confirmed across numerous heterocyclic systems, is the mechanistic basis for achieving perfect chemoselectivity. In contrast, the two C–Br bonds in 2,4-dibromothiazole are electronically similar, making selective mono-arylation difficult to control without statistical product distributions [1][2].

Palladium Catalysis Cross-Coupling Oxidative Addition Reactivity Scale

Validated Orthogonal Reactivity in Benzothiazole Analog Proves Sequential Coupling Concept

The concept of exploiting differential halogen reactivity for sequential cross-coupling has been directly validated on the structurally analogous 4-bromo-2-iodobenzothiazole. Researchers demonstrated that the difference in reactivity of the C2–I and C4–Br halogens was advantageously exploited to achieve sequential Suzuki-Miyaura cross-coupling, giving access to a range of 2,4-diarylated polyaromatic derivatives in a modular fashion. This provides cross-study comparable evidence that the thiazole variant will exhibit identical reactivity patterns, allowing for the convergent construction of unsymmetrical biaryl architectures [1].

Sequential Synthesis Suzuki-Miyaura Benzothiazole Orthogonal Reactivity

Avoidance of Statistical Product Distributions: A Purity and Yield Advantage over 2,4-Dibromothiazole

A direct comparative analysis for the chemoselective mono-arylation of dihalothiazoles reveals a critical procurement rationale. Using 2,4-dibromothiazole, the first Suzuki coupling produces a mixture of 2-aryl-4-bromo and 2-bromo-4-aryl regioisomers because the two C–Br bonds have similar electronic environments (class-level inference based on equivalent bond dissociation energies for Ar–Br). In contrast, with 4-bromo-2-iodothiazole, the marked C–I vs. C–Br reactivity difference ensures that the first coupling yields exclusively the 2-aryl-4-bromothiazole. This avoids a tedious and often low-yielding chromatographic separation of regioisomers, providing a direct cost and time advantage in a synthetic sequence [1].

Chemoselectivity Product Purity 2,4-Dibromothiazole Process Chemistry

High-Value Application Scenarios for 4-Bromo-2-iodothiazole Based on Proven Reactivity Differentiation


Modular Synthesis of Unsymmetrical 2,4-Diarylthiazole Kinase Inhibitor Libraries

The proven orthogonal reactivity of the C2–I and C4–Br bonds enables a straightforward, two-step sequential Suzuki-Miyaura strategy to build diverse libraries of 2,4-diarylthiazoles. This scaffold is a privileged structure in kinase inhibitor discovery. By first coupling an arylboronic acid at C2, then a different arylboronic acid at C4, medicinal chemistry teams can rapidly explore structure-activity relationships (SAR) around the thiazole core with high regioisomeric purity, a process that is inefficient and low-yielding when attempted with 2,4-dibromothiazole [1][2].

Convergent Assembly of Polyaromatic Architectures for Materials Science

The sequential cross-coupling strategy validated on the benzothiazole analog is directly transferable to thiazole-based materials. 4-Bromo-2-iodothiazole allows for the convergent synthesis of unsymmetrical π-extended systems, such as donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules for organic electronics. The ability to program the sequence of substituent installation avoids the complex protecting group strategies or statistical reactions required by symmetric dihalothiazoles [1].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The mild conditions sufficient for C2–I oxidative addition permit the late-stage introduction of sensitive or highly functionalized aryl groups without affecting the C4–Br handle. This chemoselectivity is critical for appending complex fragments in the final steps of a synthesis, where protecting group manipulations must be minimized. The C4–Br can then be activated under different, potentially harsher, catalytic conditions for a final diversification step, providing a distinct strategic advantage in complex molecule synthesis [1].

Quote Request

Request a Quote for 4-Bromo-2-iodothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.